2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a chloropyridine moiety linked to a dimethylcyclohexanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridin-2-amine and 5,5-dimethyl-1,3-cyclohexanedione.
Condensation Reaction: The key step involves a condensation reaction between 5-chloropyridin-2-amine and 5,5-dimethyl-1,3-cyclohexanedione in the presence of a suitable catalyst, such as acetic acid or a Lewis acid like zinc chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, at temperatures ranging from 60°C to 80°C for several hours.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Large-Scale Reactors: Using large-scale reactors with precise temperature and pressure controls.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanedione moiety, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols, potentially altering the compound’s biological activity.
Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products
Oxidation Products: Diketone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The cyclohexanedione structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: A simpler analog that lacks the cyclohexanedione moiety.
5,5-Dimethyl-1,3-cyclohexanedione: A core structure without the chloropyridine group.
2-{[(5-Bromopyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: A bromine-substituted analog.
Uniqueness
The uniqueness of 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chloropyridine and cyclohexanedione moieties allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O2 |
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Molecular Weight |
278.73 g/mol |
IUPAC Name |
2-[(5-chloropyridin-2-yl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2)5-11(18)10(12(19)6-14)8-17-13-4-3-9(15)7-16-13/h3-4,7-8,18H,5-6H2,1-2H3 |
InChI Key |
LYDKEVWPTCLLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=NC=C(C=C2)Cl)O)C |
Origin of Product |
United States |
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